

Co-treatment of PU139 and SAHA: Application Notes and Protocols

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For Researchers, Scientists, and Drug Development Professionals

Introduction

The epigenetic regulation of gene expression through histone acetylation is a critical process in cellular homeostasis, and its dysregulation is a hallmark of cancer. This process is dynamically controlled by two opposing enzyme families: histone acetyltransferases (HATs) and histone deacetylases (HDACs). The targeted inhibition of these enzymes has emerged as a promising strategy in cancer therapy.

PU139 is a potent pan-histone acetyltransferase (HAT) inhibitor that blocks the activity of Gcn5, p300/CBP-associated factor (PCAF), CREB-binding protein (CBP), and p300.[1] Inhibition of these HATs by **PU139** leads to histone hypoacetylation and has been shown to induce caspase-independent cell death in cancer cells.[1]

Suberoylanilide hydroxamic acid (SAHA), also known as Vorinostat, is a well-characterized inhibitor of class I and II histone deacetylases (HDACs).[2] By inhibiting HDACs, SAHA promotes the accumulation of acetylated histones and other proteins, which can lead to cell cycle arrest, differentiation, and apoptosis.[2]

The simultaneous inhibition of both HATs and HDACs presents a novel therapeutic strategy to synergistically modulate histone acetylation and induce anti-cancer effects. This document provides detailed application notes and protocols for the co-treatment of cancer cells with **PU139** and SAHA.



Data Presentation

Table 1: In Vitro IC50 Values for PU139 and SAHA

Compound	Target	Cell Line	IC50 (μM)	Reference
PU139	Gcn5	-	8.39	[1]
PCAF	-	9.74	[1]	_
СВР	-	2.49	[1]	_
p300	-	5.35	[1]	_
SAHA	Class I & II HDACs	Various Cancer Cell Lines	~1-5	[3]

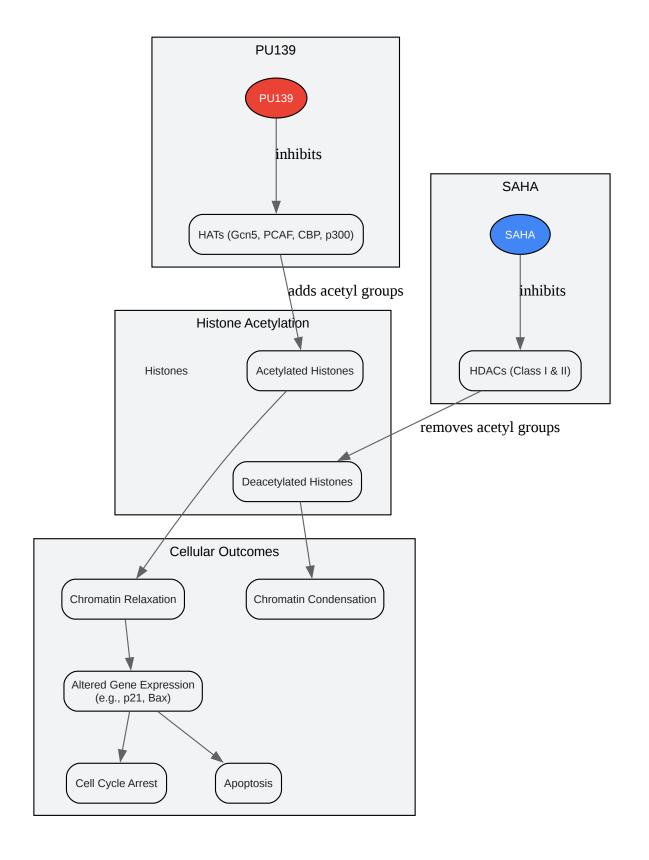
Table 2: Effects of PU139 and SAHA Co-treatment on

Histone Acetylation

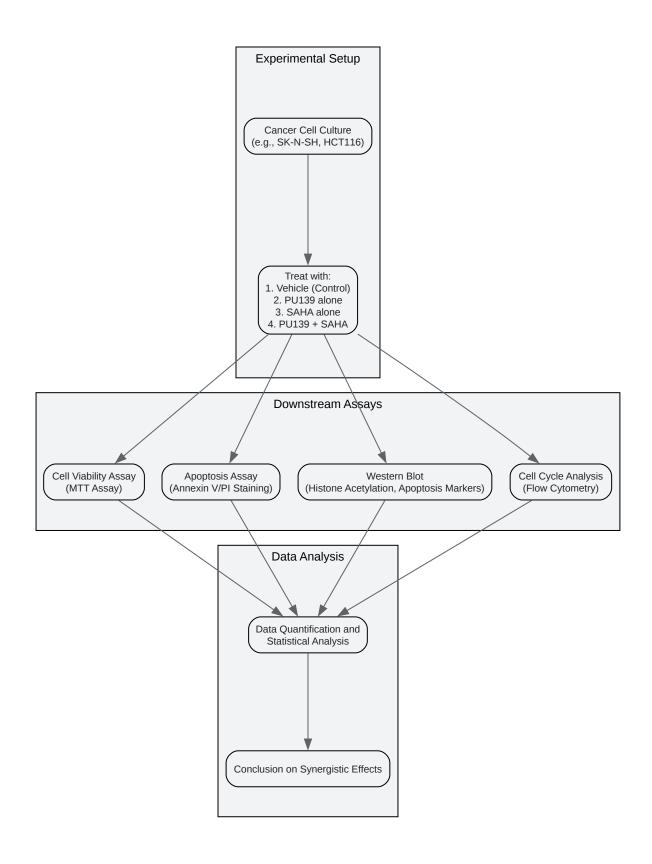
Treatment	Cell Line	Histone Mark	Effect	Reference
SAHA (10 μM)	SK-N-SH, HCT116	H3K14, H4K8	Hyperacetylation	[1]
PU139 (25 μM) + SAHA (10 μM)	SK-N-SH, HCT116	H3K14, H4K8	Decrease in SAHA-induced hyperacetylation	[1]
PU139 (25 μM) + SAHA (10 μM)	SK-N-SH, HCT116	H3K9, H4K16	Stable acetylation levels	[1]

Signaling Pathways and Experimental Workflows Signaling Pathway of PU139 and SAHA Co-treatment









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